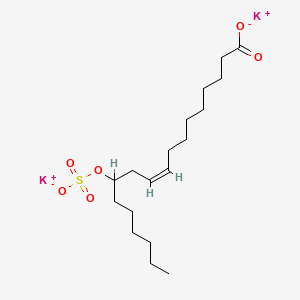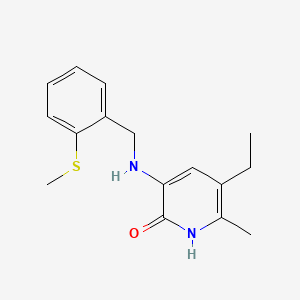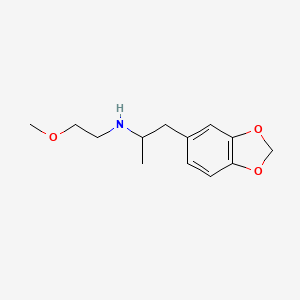
Methylenedioxymethoxyethylamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenedioxymethoxyethylamphetamine, also known as 3,4-methylenedioxy-N-methoxyethylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-methoxyethyl analogue of MDA (3,4-methylenedioxyamphetamine). This compound was first synthesized by Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known And Loved). This compound is known for producing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Preparation Methods
Methylenedioxymethoxyethylamphetamine is synthesized through a series of chemical reactions starting from safrole or piperonal. The synthetic route involves the formation of the intermediate compound, 3,4-methylenedioxyphenyl-2-nitropropene, which is then reduced to 3,4-methylenedioxyamphetamine. The final step involves the reaction of 3,4-methylenedioxyamphetamine with methoxyethylamine to form this compound
Chemical Reactions Analysis
Methylenedioxymethoxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group in the intermediate stages to an amine group.
Scientific Research Applications
Methylenedioxymethoxyethylamphetamine has limited scientific research applications due to its status as a controlled substance. it is of interest in the field of psychopharmacology as a potential alternative to other entactogens like MDMA (3,4-methylenedioxy-N-methylamphetamine). Additionally, studies on its analogues contribute to the understanding of the structure-activity relationship in substituted amphetamines .
Mechanism of Action
The exact mechanism of action of methylenedioxymethoxyethylamphetamine is not well-understood. based on its structural similarity to other substituted amphetamines, it is likely to act as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor. This means it may increase the levels of these neurotransmitters in the brain by reversing the direction of their respective transporters . The compound may also act as an agonist at the 5HT2A receptor, similar to other hallucinogenic amphetamines .
Comparison with Similar Compounds
Methylenedioxymethoxyethylamphetamine is similar to other substituted amphetamines such as:
MDA (3,4-methylenedioxyamphetamine): Known for its empathogenic and entactogenic effects.
MDMA (3,4-methylenedioxy-N-methylamphetamine):
MDEA (3,4-methylenedioxy-N-ethylamphetamine): . This compound is unique due to its N-methoxyethyl group, which differentiates it from its analogues and may result in different pharmacological properties.
Properties
CAS No. |
74698-44-5 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)propan-2-amine |
InChI |
InChI=1S/C13H19NO3/c1-10(14-5-6-15-2)7-11-3-4-12-13(8-11)17-9-16-12/h3-4,8,10,14H,5-7,9H2,1-2H3 |
InChI Key |
LOZJEWOZOKSOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


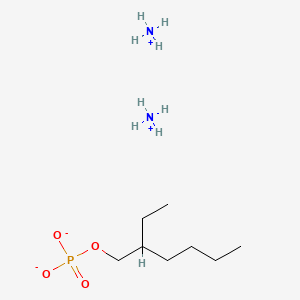
![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
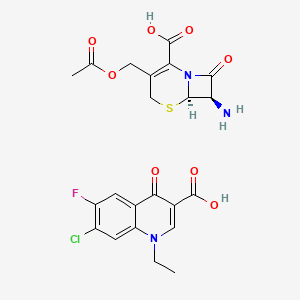
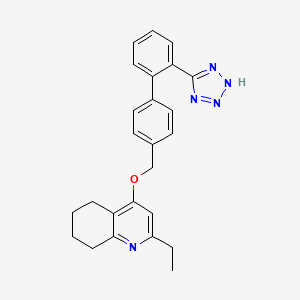

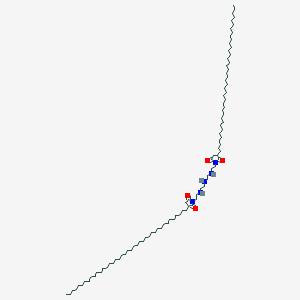
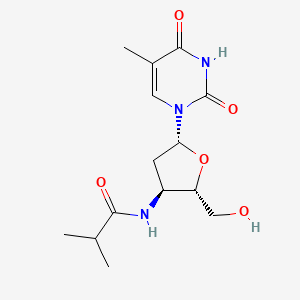
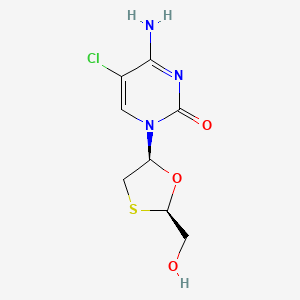
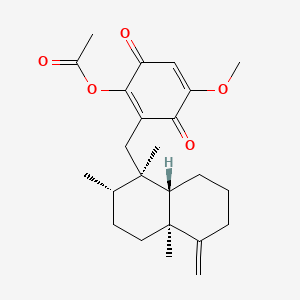
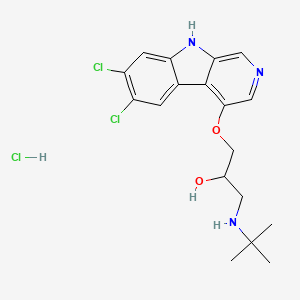
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12782659.png)
